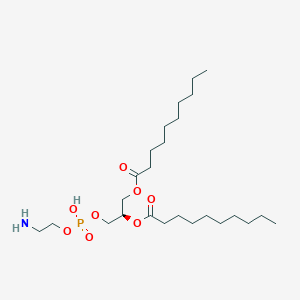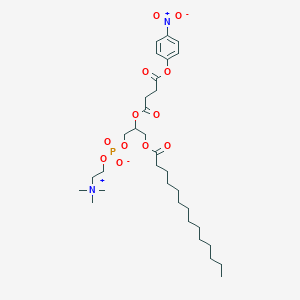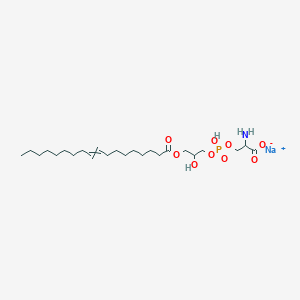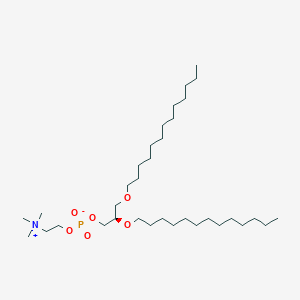
2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid can be represented by the SMILES stringOC(=O)Cc1ccc(Cl)cc1Cl . This indicates that the molecule contains a carboxylic acid group attached to a phenyl ring, which is further substituted with two chlorine atoms.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with significant applications in agriculture and urban pest control. Studies have focused on its environmental fate, toxicological effects, and mechanisms of action. Notably, its presence in ecosystems, particularly water bodies, has raised concerns about its impact on non-target species and human health. Research has indicated that 2,4-D is detectable in soil, air, and surface water in regions with high usage, suggesting the need for local mitigation strategies to prevent environmental contamination. Its widespread application in various settings, including home lawns and public parks, poses potential exposure risks to the general public. Experimental evidence has shown that several species and their organs are sensitive to 2,4-D exposure, highlighting the variability in outcomes across studies. Future research is anticipated to focus on molecular biology aspects, particularly gene expression and pesticide degradation, to better understand and mitigate the effects of 2,4-D exposure (Islam et al., 2017).
Sorption and Environmental Fate
The environmental behavior of 2,4-D and related phenoxy herbicides has been extensively studied, particularly their sorption to soil, organic matter, and minerals. A comprehensive review of sorption experiments has compiled data indicating that soil organic matter and iron oxides are significant sorbents for these herbicides. The study suggests that the sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, and extractable iron content. This understanding aids in predicting the environmental fate of 2,4-D and formulating strategies for its management in agricultural settings (Werner, Garratt, & Pigott, 2012).
Biodegradation and Remediation
The potential for microbial degradation of 2,4-D highlights the role of microorganisms in mitigating its environmental impact. Research has focused on the biodegradation pathways and the efficacy of microbial communities in decomposing 2,4-D and its metabolites. This area of study is crucial for developing bioremediation strategies to address the contamination of ecosystems with 2,4-D. Understanding the microbial mechanisms involved in breaking down 2,4-D can lead to improved approaches for cleaning up contaminated environments and reducing the herbicide's ecological footprint (Magnoli et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid is the c-Met kinase . c-Met is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, leading to the inhibition of its activity . This interaction results in the suppression of the kinase’s role in cancer progression .
Biochemical Pathways
The affected pathway is the HGF/c-Met pathway , which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the growth and migration of cancer cells . Specifically, the compound has shown promising antiproliferative and antimigratory properties on MCF-7 and A549 cell lines .
Analyse Biochimique
Biochemical Properties
2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It functions as a synthetic auxin, a class of plant hormones that regulate growth and development. This compound interacts with auxin-binding proteins and receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of the SCF (SKP1-CUL1-F-box) complex. The binding of this compound to TIR1 facilitates the ubiquitination and subsequent degradation of AUX/IAA proteins, leading to the activation of auxin-responsive genes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it promotes cell elongation, division, and differentiation by modulating the expression of genes involved in these processes. This compound influences cell signaling pathways, such as the auxin signaling pathway, by binding to its receptors and triggering downstream responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. Upon entering the cell, it binds to the TIR1 receptor, which is part of the SCF complex. This binding promotes the ubiquitination and degradation of AUX/IAA proteins, leading to the release of ARF (AUXIN RESPONSE FACTOR) transcription factors. These transcription factors then activate the expression of auxin-responsive genes, resulting in various physiological responses. The incorporation of deuterium atoms in the compound enhances its stability and allows for detailed studies of its interactions and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by factors such as light, temperature, and pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the controlled environment allows for precise monitoring of the compound’s stability and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce specific physiological responses. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid (IAA) oxidase and peroxidase, which are involved in the catabolism of auxins. The presence of deuterium atoms in the compound allows for the tracing of its metabolic fate and the identification of intermediate metabolites. This information is crucial for understanding the compound’s role in regulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, it is transported through the vascular system, primarily via the phloem, to target tissues where it exerts its effects. The compound’s interaction with auxin transport proteins, such as PIN-FORMED (PIN) proteins, facilitates its directional movement and accumulation in specific cellular compartments. This targeted distribution is essential for its role in regulating plant growth and development .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its receptors and other biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific subcellular compartments. Understanding the subcellular dynamics of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(=O)O)Cl)[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027985 | |
| Record name | 2,4-D-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202480-67-9 | |
| Record name | 2,4-D-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)





![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)
![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)



